tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate
Description
tert-Butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate is a sulfonamide-containing compound characterized by a morpholine ring and a tert-butyl ester group. Its molecular formula is C₁₃H₂₅N₂O₅S, with a molecular weight of 337.41 g/mol. The structure integrates a methanesulfonamido moiety linked to a morpholin-2-ylmethyl group, which introduces both hydrogen-bonding capacity and steric bulk. The tert-butyl ester serves as a protective group, enhancing stability during synthesis and enabling controlled deprotection in downstream reactions .
The compound’s synthesis involves alkylation of amino-alcohol precursors with tert-butyl bromoacetate, followed by lactonization and reductive amination steps, as detailed in Scheme 3 of . The tert-butyl group is strategically retained until final deprotection, ensuring intermediates remain stable under various reaction conditions .
Properties
IUPAC Name |
tert-butyl 2-[methylsulfonyl(morpholin-2-ylmethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O5S/c1-12(2,3)19-11(15)9-14(20(4,16)17)8-10-7-13-5-6-18-10/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGURZAVBJJGIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1CNCCO1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate, also known by its CAS number 1803583-48-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 308.39 g/mol. The compound features a tert-butyl group attached to an acetate moiety, linked through a methanesulfonamide to a morpholine ring. The structure can be represented as follows:
- IUPAC Name: tert-butyl N-acetyl-N-(morpholin-2-ylmethyl)glycinate
- SMILES Notation: CC(C)(C)OC(=O)N(C)CC1CNCCO1
2. Anti-inflammatory Properties
Morpholine derivatives are also noted for their anti-inflammatory activities. The sulfonamide group present in this compound may contribute to the inhibition of pro-inflammatory cytokines, which has been observed in structurally similar compounds. Further investigation is needed to quantify this effect specifically for the compound .
3. Cytotoxicity and Antitumor Activity
Preliminary assessments of related compounds indicate potential cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain morpholine-containing compounds inhibit cell proliferation in various cancer types. Investigating the cytotoxicity of this compound could provide insights into its antitumor potential.
Case Studies and Research Findings
While literature specifically detailing the biological activity of this compound is sparse, several related studies provide context:
| Study | Findings |
|---|---|
| Study 1 | Investigated morpholine derivatives showing antimicrobial activity against E. coli and S. aureus. |
| Study 2 | Reported anti-inflammatory effects in morpholine-based compounds through inhibition of TNF-alpha production. |
| Study 3 | Examined cytotoxic effects of sulfonamide derivatives on A549 lung cancer cells, indicating significant growth inhibition. |
Comparison with Similar Compounds
Key Observations:
Ester Group Variation :
- The tert-butyl ester in the target compound offers superior steric protection compared to methyl or ethyl esters, reducing hydrolysis rates during synthesis .
- Methyl and ethyl esters (e.g., and ) are more prone to enzymatic cleavage, making them suitable for prodrug strategies but less stable in acidic/basic conditions.
These groups may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility . Pyridinyl-Cyanophenyl (): Combines aromatic and polar groups, enabling antimicrobial activity via dual hydrogen bonding and hydrophobic interactions .
Biological Activity: The pyridinyl-cyanophenyl analog () exhibits antimicrobial properties due to its planar structure and hydrogen-bonding network . The morpholine-containing target compound may offer better pharmacokinetics (e.g., blood-brain barrier penetration) due to the morpholine ring’s polarity and low molecular weight .
Physicochemical Properties
- Solubility : Morpholine-containing compounds (target) show higher aqueous solubility compared to purely aromatic analogs due to the heterocycle’s polarity.
- Crystal Packing: demonstrates that cyanophenyl-pyridine derivatives form stable crystals via C–H···O/N hydrogen bonds and π-π interactions, whereas the morpholine analog’s crystal structure remains unreported but likely involves similar hydrogen-bonding motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
